REACTION_CXSMILES
|
Br[CH2:2][CH:3]=[C:4]([CH3:14])[CH2:5][CH2:6][CH:7]=[C:8]([CH3:13])[CH2:9][CH:10]([CH3:12])[CH3:11].[OH:15][C:16]1[CH:24]=[CH:23][C:19]2[CH2:20][CH2:21][O:22][C:18]=2[CH:17]=1>>[CH3:14][C:4]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:13])[CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:3][CH2:2][O:15][C:16]1[CH:24]=[CH:23][C:19]2[CH2:20][CH2:21][O:22][C:18]=2[CH:17]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=C(CCC=C(CC(C)C)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(CCO2)C=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(=CCOC1=CC2=C(CCO2)C=C1)CCC=C(CC(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |